1-butyl-4-ethynylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyl-4-ethynylcyclohexane: is an organic compound that belongs to the class of substituted cyclohexanes It is characterized by the presence of an ethynyl group (C≡CH) and a butyl group (C4H9) attached to a cyclohexane ring in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-ethynyl-4-butylcyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane, which is then subjected to a series of reactions to introduce the ethynyl and butyl groups.
Introduction of Ethynyl Group:
Introduction of Butyl Group: The butyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexane is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of trans-1-ethynyl-4-butylcyclohexane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-butyl-4-ethynylcyclohexane can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The compound can undergo substitution reactions where the ethynyl or butyl groups are replaced by other functional groups. Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated cyclohexanes or other substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: 1-butyl-4-ethynylcyclohexane can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: The compound can be incorporated into polymer matrices to modify their physical and chemical properties.
Biology:
Bioconjugation: The ethynyl group can be used in click chemistry for bioconjugation, allowing the attachment of biomolecules to various surfaces or carriers.
Medicine:
Drug Development: The compound’s unique structure can be explored for the development of novel pharmaceuticals with specific biological activities.
Industry:
Specialty Chemicals: this compound can be used in the production of specialty chemicals with specific applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of trans-1-ethynyl-4-butylcyclohexane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, such as cycloaddition and cross-coupling, leading to the formation of new chemical entities. The butyl group can influence the compound’s hydrophobicity and steric properties, affecting its interaction with biological molecules and cellular membranes.
Comparison with Similar Compounds
trans-1-Ethynyl-4-methylcyclohexane: Similar structure but with a methyl group instead of a butyl group.
trans-1-Ethynyl-4-ethylcyclohexane: Similar structure but with an ethyl group instead of a butyl group.
trans-1-Ethynyl-4-propylcyclohexane: Similar structure but with a propyl group instead of a butyl group.
Uniqueness: 1-butyl-4-ethynylcyclohexane is unique due to the presence of the butyl group, which provides distinct steric and electronic properties compared to its analogs
Properties
IUPAC Name |
1-butyl-4-ethynylcyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-3-5-6-12-9-7-11(4-2)8-10-12/h2,11-12H,3,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLVDVSKEGTWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.